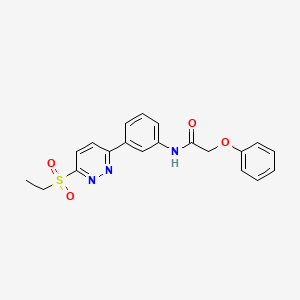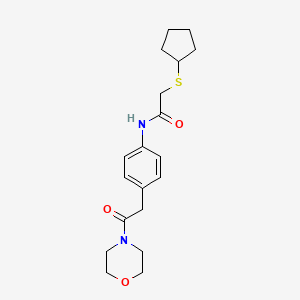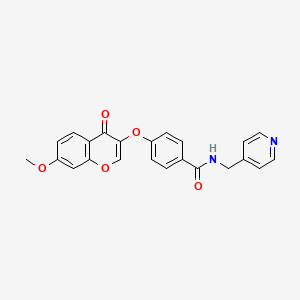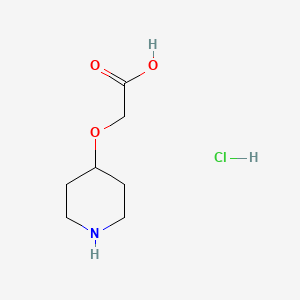![molecular formula C15H13N7OS B2466156 N-(3-([1,2,4]トリアゾロ[1,5-a]ピリミジン-6-イル)プロピル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド CAS No. 2034324-55-3](/img/structure/B2466156.png)
N-(3-([1,2,4]トリアゾロ[1,5-a]ピリミジン-6-イル)プロピル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H13N7OS and its molecular weight is 339.38. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 私たちの化合物と構造的に類似したN-アシルトリアゾロピペラジン誘導体は、ニューロキニン-3受容体拮抗薬として有望であることが示されています。 これらの化合物は、性ホルモン障害に対する治療の可能性を秘めています .
- 2-アミノピリミジン/トリアゾロピペラジン骨格を含むハイブリッド分子は、強力な抗腫瘍効果を示しました。 これは、これらの複素環ががん研究における汎用性を示していることを強調しています .
- 研究者は、ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジンを蛍光プローブとして、またポリマーの構造単位として使用することを研究しています。 これらの用途は医薬品化学を超えており、イメージングや材料科学の分野でエキサイティングな可能性を提供しています .
- 同じ骨格は、アデノシン受容体を標的とした機能化リガンドの開発に用いられてきました。 これらのリガンドは、創薬と分子イメージングで応用される可能性があります .
がん治療とCDK2阻害
糖尿病とDPP-4阻害
ニューロキニン受容体モジュレーション
抗腫瘍効果
蛍光プローブとポリマー
アデノシン受容体リガンド
要約すると、この化合物の多様な用途には、がん治療、糖尿病管理、ニューロキニン受容体モジュレーション、抗腫瘍効果、蛍光プローブ、リガンド開発が含まれます。そのユニークな構造は、さまざまな科学分野においてさらなる調査のための魅力的な候補としています。 🌟 .
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The compound’s structure, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, allows it to effectively inhibit CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration . Specifically, it prevents the transition from the G1 phase to the S phase, thereby halting cell proliferation . This can lead to apoptosis induction within cells, particularly in cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
特性
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7OS/c23-14(11-3-4-12-13(6-11)21-24-20-12)16-5-1-2-10-7-17-15-18-9-19-22(15)8-10/h3-4,6-9H,1-2,5H2,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHFSWSMTRHYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide](/img/structure/B2466075.png)
![2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2466076.png)

![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2466081.png)

![6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2466085.png)
![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone oxime](/img/structure/B2466086.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2466087.png)


![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2466091.png)

![Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2466093.png)

